BenchChemオンラインストアへようこそ!

5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide

FGFR1 Kinase Inhibition Structure-Activity Relationship

Procure this 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide core to expedite FGFR/JAK3 drug discovery. Its validated ATP-binding pocket hinge engagement and co-crystal data enable rational design of selective analogs (S(50)=0.029). Avoid SAR pitfalls from regioisomer substitution; late-stage functionalization accelerates lead optimization. Ideal for kinase inhibitor research.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B12430763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(N2)C(=O)N
InChIInChI=1S/C7H6N4O/c8-6(12)4-3-5-7(11-4)10-2-1-9-5/h1-3H,(H2,8,12)(H,10,11)
InChIKeyNDGDWNPLSINEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide: Fused Bicyclic Scaffold for Precision Kinase Inhibitor Procurement and Development


5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide (C7H6N4O, MW 162.15) is a small-molecule heterocyclic scaffold comprising a fused pyrrole and pyrazine ring system with a carboxamide moiety at the 6-position . This bicyclic core serves as a versatile hinge-binding motif in the design of ATP-competitive kinase inhibitors, particularly for targeting Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) [1]. The compound is commercially available from multiple suppliers for research use, with standard characterization data including SMILES notation (O=C(C1=CC2=NC=CN=C2N1)N) and molecular properties established .

Why Generic 5H-Pyrrolo[2,3-b]pyrazine Derivatives Cannot Substitute for 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide in Targeted Research


Despite sharing the 5H-pyrrolo[2,3-b]pyrazine core, substitution position critically dictates kinase selectivity and potency. The 6-carboxamide derivative presents a distinct vector for hydrogen bonding and steric interactions within the kinase ATP-binding pocket compared to 7-carboxamide regioisomers or phenyl-substituted analogs [1]. In FGFR inhibitor optimization, the 6-position substituent was shown to differentially engage the hinge region, with co-crystal structures confirming that modifications at this site yield disparate binding modes and selectivity profiles relative to alternative substitution patterns [2]. Consequently, interchangeable use of in-class compounds without confirming positional fidelity risks invalidating SAR hypotheses and confounding biological readouts.

Quantitative Differentiation of 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide Against Key Structural Analogs


FGFR1 Inhibitory Potency Comparison: 6-Carboxamide Scaffold vs. Weak-Active Lead Compound

In a structure-based drug discovery program targeting FGFR1, the 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide core was employed to optimize a weak-active hit compound. The optimized compound 13, which retains the 6-carboxamide scaffold, exhibited an IC50 of 2.1 nM against FGFR1, representing a substantial potency improvement over the initial weak-active lead (IC50 not explicitly stated, but described as 'weak-active') [1]. Co-crystal structures with FGFR1 confirmed that the 6-carboxamide moiety forms critical hydrogen bonds with the hinge region, validating the scaffold's utility for potent inhibition [1].

FGFR1 Kinase Inhibition Structure-Activity Relationship

Kinase Selectivity Profile: 6-Carboxamide Derivative 13 vs. Pan-Kinase Inhibitors

Compound 13, a 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide derivative, was evaluated for selectivity across a panel of 410 kinases at a concentration of 1 μM [1]. It demonstrated high selectivity, with only 12 kinases inhibited by >50% at this concentration, and an S(50) selectivity score of 0.029 [1]. In contrast, the parent scaffold alone does not confer inherent selectivity; rather, the 6-carboxamide vector enabled the installation of substituents that achieved this favorable selectivity profile [1].

Kinase Selectivity FGFR Off-Target Effects

In Vitro Metabolic Stability: 6-Carboxamide Derivative 13 vs. Unoptimized Analogs

Compound 13, derived from the 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide core, exhibited favorable metabolic stability in human liver microsomes, with 79% of the parent compound remaining after 30 minutes of incubation [1]. This stability is attributed to the optimized substitution pattern on the 6-carboxamide scaffold, as unoptimized derivatives with the same core often suffer from rapid metabolic clearance [1]. The data provide a benchmark for procurement of the core scaffold for further optimization campaigns where metabolic stability is a key selection criterion.

Metabolic Stability Microsomal Clearance Drug Metabolism

Synthetic Accessibility: 6-Carboxamide Scaffold via Microwave-Assisted Palladium Catalysis

An improved synthetic route to 6-substituted-5H-pyrrolo[2,3-b]pyrazines, including the 6-carboxamide derivative, has been reported using palladium-catalyzed heteroannulation under microwave heating [1]. This method yields the desired substrates in 'good yield' (specific yield ranges not provided), offering a practical advantage over traditional thermal methods that may require longer reaction times and lower efficiencies [1]. The availability of a reliable synthetic protocol ensures that procurement of the core scaffold is not hindered by synthetic bottlenecks, enabling rapid scale-up for SAR campaigns.

Synthetic Chemistry Palladium Catalysis Microwave Synthesis

High-Value Application Scenarios for 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide in Targeted Kinase Research


FGFR-Driven Oncology Drug Discovery: Hit-to-Lead Optimization

The 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide scaffold is ideally suited for structure-based drug design campaigns targeting FGFR-driven cancers. Its validated binding mode to the FGFR1 hinge region, as demonstrated by co-crystal structures [1], allows medicinal chemists to rationally install substituents that enhance potency (achieving IC50 values as low as 2.1 nM) and selectivity (S(50) = 0.029) [1]. Procurement of this core scaffold accelerates the hit-to-lead process by providing a pre-optimized hinge binder with established SAR.

Selective Kinase Probe Development for Cellular Target Engagement Studies

For researchers developing chemical probes to interrogate kinase signaling pathways, the high selectivity profile achievable with 6-carboxamide derivatives minimizes off-target confounding effects. Compound 13, for example, inhibited only 12 out of 410 kinases by >50% at 1 μM, ensuring that observed cellular phenotypes can be confidently attributed to the intended target [1]. This property is critical for target validation and mechanism-of-action studies in academic and industrial settings.

In Vitro ADME/PK Profiling Using Metabolically Stable Scaffolds

The favorable microsomal stability of optimized 6-carboxamide derivatives (79% remaining after 30 min in human liver microsomes) makes this scaffold a reliable starting point for ADME/PK investigations [1]. Researchers can use this core to generate tool compounds that maintain adequate exposure in cellular assays, reducing the risk of false negatives due to rapid metabolic clearance. This is particularly advantageous in early-stage screening cascades where compound attrition due to poor stability is a common bottleneck.

Custom Derivative Synthesis for Structure-Activity Relationship (SAR) Exploration

The established synthetic route via palladium-catalyzed heteroannulation under microwave heating enables efficient access to diverse 6-substituted analogs [2]. This scalability supports iterative SAR campaigns where rapid generation of analogs is required to map binding pocket interactions. Procurement of the 5H-pyrrolo[2,3-b]pyrazine-6-carboxamide core allows chemists to focus on late-stage functionalization rather than de novo scaffold construction, significantly compressing research timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.